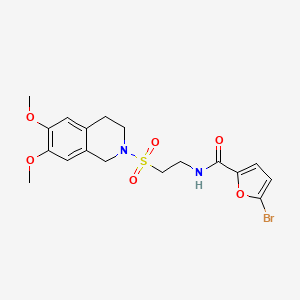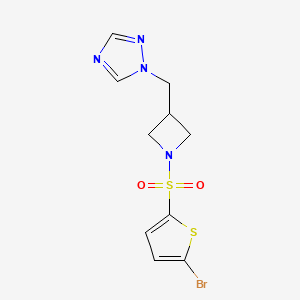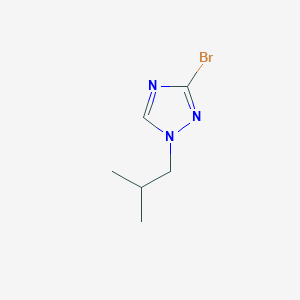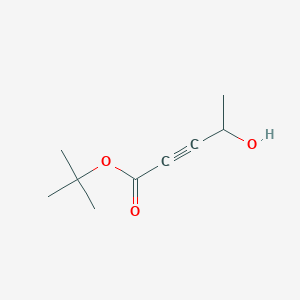
4-(1,3-Benzodioxol-5-yloxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yloxy)butanenitrile is an organic compound characterized by the presence of a benzodioxole ring attached to a butanenitrile group
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yloxy)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mecanismo De Acción
Target of Action
The primary target of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .
Biochemical Pathways
Given its target, it’s plausible that it impacts pathways involving nitric oxide signaling . Nitric oxide plays a role in various biological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its target, it’s likely that the compound influences processes regulated by nitric oxide, potentially leading to changes in vasodilation, immune response, and neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Métodos De Preparación
The synthesis of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile typically involves the reaction of 1,3-benzodioxole with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1,3-benzodioxole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-(1,3-Benzodioxol-5-yloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the hydroxyl group.
Comparación Con Compuestos Similares
4-(1,3-Benzodioxol-5-yloxy)butanenitrile can be compared with other similar compounds such as:
4-(1,3-Benzodioxol-5-yloxy)butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which can lead to different chemical reactivity and biological activity.
4-(1,3-Benzodioxol-5-yloxy)butanamine:
1,3-Benzodioxole-5-carboxaldehyde: This compound has an aldehyde group, making it more reactive in certain chemical reactions compared to the nitrile group in this compound
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of the benzodioxole moiety in organic chemistry.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDNELCUTMDJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2467332.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)
![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)

